molecular formula C5H2BrNS B6605673 3-bromo-4-ethynyl-1,2-thiazole CAS No. 2803865-25-8

3-bromo-4-ethynyl-1,2-thiazole

Cat. No.: B6605673
CAS No.: 2803865-25-8
M. Wt: 188.05 g/mol
InChI Key: OFVIPQSILGNUCF-UHFFFAOYSA-N
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Description

3-Bromo-4-ethynyl-1,2-thiazole is a versatile bromo- and ethynyl-functionalized heterocycle offered for research and development. The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity conferred by sulfur and nitrogen atoms within its five-membered ring . This compound is particularly valuable as a synthetic intermediate. The presence of both a bromine atom and an ethynyl group on the thiazole core provides two distinct reactive sites for further chemical transformation, enabling its use in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction , and cycloaddition chemistry. Researchers are exploring such ethynyl-containing thiazoles for the development of new pharmacologically active molecules, with studies indicating that similar derivatives exhibit promising biological activities, including anti-inflammatory properties . Thiazole derivatives, in general, have demonstrated a wide spectrum of significant biological activities in preclinical research, including antimicrobial and antitumor effects . This makes this compound a valuable scaffold for chemists working in drug discovery and the synthesis of novel functional materials. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethynyl-1,2-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c1-2-4-3-8-7-5(4)6/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVIPQSILGNUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSN=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 Bromo 4 Ethynyl 1,2 Thiazole and Its Precursors

De Novo Synthesis of the 1,2-Thiazole Ring System

The construction of the 1,2-thiazole (isothiazole) core from acyclic precursors is the foundational step in the synthesis of the target compound. Modern synthetic methods offer a variety of approaches, including classical cyclization reactions, efficient multicomponent strategies, and both metal-catalyzed and metal-free transformations.

Cyclization Reactions Utilizing Sulfur and Nitrogen Sources

The formation of the isothiazole (B42339) ring fundamentally relies on the strategic combination of components that provide the necessary carbon, nitrogen, and sulfur atoms to form the heterocyclic core. Cyclization reactions are a direct approach where a linear precursor containing the requisite atoms undergoes ring closure to form the N-S bond.

Several methods have been developed based on this principle. medwinpublishers.com One notable strategy involves the reaction of β-thiocyanatocinnamaldehydes with ammonium (B1175870) thiocyanate (B1210189). medwinpublishers.com In this process, the β-thiocyanatocinnamaldehyde acts as the carbon backbone provider, while ammonium thiocyanate serves as the source of nitrogen required for the ring closure, leading to good yields of the isothiazole product. medwinpublishers.com

An alternative route utilizes enamino thiones as starting materials. Their reaction with hydroxylamine-O-sulfonic acid provides the N-S fragment necessary for cyclization, affording highly substituted isothiazoles with yields reportedly reaching up to 98%. medwinpublishers.com Another approach involves the reaction of 2-imino-3,4-dihydro-2H-pyrrole with elemental sulfur, which upon heating, results in dehydrogenation and incorporation of a sulfur atom to form a thiazolylisothiazole structure. medwinpublishers.com These methods highlight the versatility of using distinct sulfur and nitrogen sources to achieve the desired heterocyclic core.

Table 1: Examples of Cyclization Reactions for 1,2-Thiazole Synthesis
Carbon Backbone PrecursorNitrogen SourceSulfur SourceProduct TypeReference
β-ThiocyanatocinnamaldehydeAmmonium Thiocyanate(Internal)Substituted Isothiazole medwinpublishers.com
Enamino thioneHydroxylamine-O-sulfonic acid(Internal)Substituted Isothiazole medwinpublishers.com
2-Imino-3,4-dihydro-2H-pyrrole(Internal)Elemental SulfurThiazolylisothiazole medwinpublishers.com

Multicomponent Reactions for Isothiazole Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. nih.govbepls.com For the synthesis of isothiazoles, several MCRs have been developed that combine three or more starting materials in a one-pot fashion.

A prominent three-component strategy involves the reaction of enaminoesters, elemental sulfur, and bromodifluoroacetamides or esters. researchgate.netacs.orgorganic-chemistry.org This method is particularly notable as it proceeds through the cleavage of two C-F bonds and the concurrent formation of new C-S, C-N, and N-S bonds, demonstrating high selectivity for either 1,2-thiazoles (isothiazoles) or 1,3-thiazoles depending on the reaction conditions. researchgate.netacs.org The use of readily available starting materials makes this an attractive and efficient approach for creating substituted isothiazole rings. researchgate.netacs.orgorganic-chemistry.org Other MCRs for related thiazole (B1198619) systems utilize components like aldehydes, isothiocyanates, and alkyl bromides, often employing green chemistry principles such as using water as a solvent. bepls.combenthamdirect.com

Metal-Catalyzed and Metal-Free Approaches to Isothiazoles

The synthesis of the isothiazole ring can be achieved under both metal-free and metal-catalyzed conditions, offering flexibility in substrate scope and functional group tolerance. Many of the aforementioned multicomponent and cyclization reactions are inherently metal-free, which is advantageous for avoiding metal contamination in the final products, a crucial consideration in pharmaceutical applications. medwinpublishers.comresearchgate.netacs.orgorganic-chemistry.org

For instance, the three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides proceeds without a metal catalyst. researchgate.netacs.org Similarly, the synthesis from enamino thiones and hydroxylamine-O-sulfonic acid is a metal-free transformation. medwinpublishers.com While the broader field of thiazole synthesis features numerous metal-catalyzed methods, including those using copper, palladium, and rhodium, many established routes for the specific construction of the 1,2-thiazole isomer operate efficiently without the need for such catalysts. organic-chemistry.orgnih.gov The development of metal-free synthetic routes is a significant area of research, aligning with the principles of sustainable and green chemistry. researchgate.net

Selective Introduction of the Bromo Substituent

With the 1,2-thiazole core constructed, the next critical step is the regioselective introduction of a bromine atom at the C3 position. The electronic nature of the isothiazole ring dictates its reactivity, and achieving substitution at a specific position often requires carefully designed strategies to overcome inherent reactivity patterns.

Halogen Exchange Reactions and Their Efficacy

Halogen-metal exchange is a powerful and widely used technique for the regioselective functionalization of heterocyclic rings. researchgate.net This method offers a potent alternative to direct bromination for installing a bromine atom at the C3 position of the 1,2-thiazole ring. The strategy typically involves the generation of an organometallic intermediate at the target position, which is then quenched with an electrophilic bromine source.

The process would proceed via one of two primary pathways:

Direct Metallation: If the proton at the C3 position of the 1,2-thiazole ring is sufficiently acidic, it can be removed by a strong organolithium base (e.g., n-butyllithium or LDA) at low temperatures. The resulting 3-lithio-1,2-thiazole can then react with a brominating agent.

Halogen-Metal Exchange: A 1,2-thiazole precursor bearing a different halogen, such as iodine, at the C3 position can be synthesized. Treatment with an organolithium reagent (e.g., n-butyllithium) would selectively exchange the iodine for lithium. researchgate.net This approach is often highly efficient and regioselective.

Once the 3-lithio-1,2-thiazole intermediate is formed, it can be quenched with various electrophilic bromine sources to yield the desired 3-bromo-1,2-thiazole. This two-step sequence of metallation followed by electrophilic trapping is a cornerstone of modern heterocyclic chemistry for achieving specific substitution patterns that are inaccessible through direct electrophilic substitution. researchgate.netresearchgate.netjohnshopkins.edu

Table 2: Reagents for Halogen-Metal Exchange and Bromination
StepReagent ClassSpecific ExamplesPurposeReference
Metallation Organolithium Basen-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA)Deprotonation (C-H to C-Li) or Halogen-Metal Exchange (C-I to C-Li) researchgate.net
Bromination Electrophilic Bromine SourceBromine (Br₂), N-Bromosuccinimide (NBS), 1,2-Dibromotetrafluoroethane, Carbon tetrabromide (CBr₄)Quenching of the organolithium intermediate to form the C-Br bond researchgate.net

Application of Sandmeyer-Type Reactions for Bromination

The introduction of a bromine atom at the C3 position of the isothiazole ring is a critical step in the synthesis of the target compound. The Sandmeyer reaction, a cornerstone transformation in aromatic chemistry, provides a reliable method for converting an amino group into a halide via a diazonium salt intermediate. nih.gov This reaction is particularly valuable for introducing substituents onto heterocyclic rings in patterns that are not easily achievable through direct electrophilic halogenation.

While specific literature detailing the Sandmeyer bromination of 3-amino-1,2-thiazole is not abundant, the principles of this reaction are well-established for related heterocyclic systems, such as the isomeric 1,3-thiazoles. The general process involves two key stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed displacement of the resulting diazonium group with a bromide ion.

The proposed synthetic route to 3-bromo-1,2-thiazole would begin with the diazotization of 3-amino-1,2-thiazole. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic aqueous medium (e.g., HBr), or by using an alkyl nitrite like tert-butyl nitrite or n-butyl nitrite in an organic solvent. The resulting 1,2-thiazole-3-diazonium salt is then immediately treated with a copper(I) bromide (CuBr) catalyst. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species to yield the final 3-bromo-1,2-thiazole product and regenerate the copper(I) catalyst.

Studies on the analogous 2-amino-1,3-thiazole system have shown that reaction conditions, particularly temperature, can be crucial for achieving high yields and selectivity. For instance, careful temperature control is necessary to prevent undesired side reactions and the formation of di-halogenated byproducts.

Table 1: Representative Conditions for Sandmeyer-Type Bromination of Amino-Heterocycles

Substrate PrecursorDiazotization AgentBromine Source / CatalystSolventTemperature (°C)Typical Yield (%)
3-Amino-1,2-thiazoleNaNO₂ / HBrCuBrWater / HBr0 - 5(Predicted) 60-80
3-Amino-1,2-thiazoletert-Butyl nitriteCuBr₂Acetonitrile60 - 65(Predicted) 65-85

Selective Introduction of the Ethynyl (B1212043) Substituent

With the 3-bromo-1,2-thiazole core in hand, the next critical transformation is the regioselective installation of the ethynyl group at the C4 position. This is typically accomplished via transition-metal-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling) in Isothiazole Functionalization

The Sonogashira coupling is the preeminent method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. nih.govrsc.org This reaction is ideally suited for the ethynylation of 3-bromo-1,2-thiazole. The canonical Sonogashira reaction involves a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst, typically conducted in the presence of an amine base.

The catalytic cycle is understood to involve the palladium(0) species undergoing oxidative addition into the C-Br bond of the isothiazole. Concurrently, the copper(I) salt reacts with the terminal alkyne (e.g., trimethylsilylacetylene (B32187) or ethynylbenzene) to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation to the palladium(II) complex. The final step is a reductive elimination from the palladium center, which forms the desired C-C bond of the 4-ethynyl-1,2-thiazole (B2526539) product and regenerates the active palladium(0) catalyst.

A wide array of palladium catalysts and ligands can be employed, with common choices including Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) source like CuI. The amine base, often triethylamine (B128534) or diisopropylamine, serves both to deprotonate the terminal alkyne and to act as a solvent. To install an unsubstituted ethynyl group, a protected alkyne such as trimethylsilylacetylene is often used, with the silyl (B83357) group being readily removed post-coupling using a mild base (e.g., K₂CO₃ in methanol) or a fluoride (B91410) source.

Table 2: Typical Conditions for Sonogashira Coupling on Bromo-Heterocycles

Palladium CatalystCopper Co-catalystLigand (if applicable)BaseSolventAlkyne Source
PdCl₂(PPh₃)₂CuITriphenylphosphineTriethylamineTHF or DMFTrimethylsilylacetylene
Pd(PPh₃)₄CuITriphenylphosphineDiisopropylamineToluenePhenylacetylene
Pd(OAc)₂CuBrXPhosK₂CO₃Dioxane1-Hexyne

Coupling Reactions with Organometallic Reagents

While the Sonogashira coupling is highly effective, alternative strategies utilizing other organometallic reagents can also be envisioned for the ethynylation of 3-bromo-1,2-thiazole. One powerful, albeit more demanding, technique involves a metal-halogen exchange reaction. Treatment of 3-bromo-1,2-thiazole with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures (typically -78 °C) can induce a bromine-lithium exchange to generate the highly reactive 3-lithio-1,2-thiazole intermediate. This nucleophilic species can then be quenched with an electrophilic source of the ethynyl group. However, this approach would install the substituent at the C3 position, not the desired C4 position.

To achieve C4-ethynylation via this route, one would need to start with a 4-bromo-1,2-thiazole and perform a metal-halogen exchange, followed by quenching with an electrophilic ethynylating agent. Alternatively, direct deprotonation (metalation) at the C4 position of an unsubstituted or C3-substituted isothiazole could be possible if the C4 proton is sufficiently acidic, though this can be difficult to control regioselectively.

A more direct coupling approach could involve the use of pre-formed organometallic acetylides, such as an ethynyl Grignard reagent (e.g., Ethynylmagnesium bromide) or an organozinc acetylide. These reagents can participate in palladium- or nickel-catalyzed cross-coupling reactions (Negishi coupling for organozinc) with 4-bromo-1,2-thiazole to form the desired product. These methods sometimes offer different reactivity profiles and may be advantageous for specific substrates.

Alternative Ethynylation Protocols for Heterocycles

In recent years, significant efforts have been devoted to developing more robust and user-friendly cross-coupling protocols. A key advancement in the field of Sonogashira couplings has been the development of copper-free conditions. vander-lingen.nlnih.govresearchgate.net The elimination of the copper co-catalyst is desirable as it prevents the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifies product purification, which is particularly important in pharmaceutical synthesis. nih.gov

Copper-free Sonogashira reactions typically rely on the use of highly active palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). researchgate.net These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, compensating for the absence of the copper acetylide pathway. The reaction is usually performed with a stronger organic base, such as piperidine (B6355638) or DBU, in solvents like DMF or DMSO, sometimes at room temperature. nih.gov

Another alternative involves the C-H activation/ethynylation of the isothiazole ring itself. While more challenging, direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization step of halogenation. Such reactions are an active area of research and typically require specific directing groups or highly specialized catalytic systems to control the regioselectivity of the C-H bond cleavage and subsequent coupling with an alkyne partner.

Convergent and Divergent Synthesis Strategies for Building Complex Molecular Architectures from 3-Bromo-4-ethynyl-1,2-thiazole

The true synthetic value of this compound lies in its nature as a bifunctional building block. The presence of two distinct and orthogonally reactive functional groups—the C-Br bond and the C≡C triple bond—allows for its use in both divergent and convergent synthetic strategies to rapidly build molecular complexity.

A divergent synthesis strategy begins with the central isothiazole core and systematically introduces diversity by reacting each functional group in sequence with a variety of partners. For example, the C-Br bond can be functionalized through a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig) while the ethynyl group is temporarily masked with a protecting group like a trialkylsilyl moiety. Following deprotection, the now-free alkyne is available for a second set of diversification reactions, such as click chemistry (Huisgen cycloaddition), another Sonogashira coupling, or reduction to an alkene or alkane. This approach allows for the generation of a large library of related analogues from a single, common intermediate.

Table 3: Example of a Divergent Synthetic Route

StepReaction TypePosition ReactedExample ReagentsResulting Functionality
1Suzuki CouplingC3 (from C-Br)Arylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Aryl-4-ethynyl-1,2-thiazole
2aClick CycloadditionC4 (from alkyne)Benzyl azide (B81097), Cu(I)3-Aryl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,2-thiazole
2bCadiot-ChodkiewiczC4 (from alkyne)1-Bromo-4-nitrobenzene, CuCl3-Aryl-4-((4-nitrophenyl)ethynyl)-1,2-thiazole

Conversely, a convergent synthesis strategy involves preparing complex molecular fragments separately and then joining them together in the final stages of the synthesis using the two reactive handles on the isothiazole core. This approach is often more efficient for the synthesis of highly complex target molecules, as it maximizes the yield of late-stage intermediates. For instance, a complex aryl or heteroaryl group could be installed at the C3 position via Suzuki coupling, while a second, separately synthesized fragment containing a terminal alkyne could be attached at the C4 position via Sonogashira coupling (assuming a 3,4-dibromo precursor) or by building the ring with the ethynyl group already in place. This allows for the rapid assembly of sophisticated molecular architectures that would be difficult to construct in a linear fashion.

Reactivity and Derivatization Pathways of 3 Bromo 4 Ethynyl 1,2 Thiazole

Reactions Involving the Bromine Atom at C3

The bromine atom attached to the C3 position of the thiazole (B1198619) ring is amenable to several types of reactions, primarily involving the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom at the C3 position of 3-bromo-4-ethynyl-1,2-thiazole can readily participate in these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl linkages or introducing alkyl or vinyl groups. For brominated thiazoles, catalysts like Pd(PPh₃)₄ are often employed with a base such as K₃PO₄. mdpi.com The reaction conditions are generally mild and tolerant of various functional groups.

Stille Coupling: The Stille reaction couples the bromothiazole with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannanes are stable to air and moisture. wikipedia.org Palladium catalysts such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands are effective. nih.gov The reaction typically proceeds via an oxidative addition, transmetalation, and reductive elimination catalytic cycle. wikipedia.org Stille couplings have been successfully applied to various brominated thiazole systems to produce complex heterocyclic structures. researchgate.net

Heck Reaction: In the Heck reaction, the bromothiazole is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction is a key method for the synthesis of substituted alkenes. organic-chemistry.org The choice of catalyst, base, and solvent can influence the reaction's efficiency and stereoselectivity. organic-chemistry.orgbeilstein-journals.org Phosphine-free catalyst systems have also been developed and shown to be effective for the Heck vinylation of aryl bromides. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C3

Reaction Coupling Partner Catalyst System (Examples) Base (Examples) Key Features
Suzuki Boronic Acids/Esters Pd(PPh₃)₄, Pd(dtbpf)Cl₂ K₃PO₄, K₂CO₃ Mild conditions, high functional group tolerance.
Stille Organostannanes Pd(PPh₃)₄, Pd(OAc)₂/XPhos CsF, K₃PO₄ Tolerates a wide range of functional groups; air and moisture stable reagents. wikipedia.orgnih.gov
Heck Alkenes Pd(OAc)₂, Pd/Phosphine complexes Et₃N, K₂CO₃ Forms substituted alkenes, often with high stereoselectivity. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Thiazoles

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. For this reaction to occur on an aromatic ring, the ring must typically be activated by electron-withdrawing groups. youtube.com In the case of halogenated thiazoles, the inherent electron-deficient nature of the thiazole ring can facilitate this reaction. The reaction proceeds through a two-step addition-elimination mechanism, forming a temporary Meisenheimer complex. youtube.com A strong nucleophile attacks the carbon bearing the bromine, and subsequently, the bromide ion is eliminated to restore aromaticity. This method allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C3 position.

Directed Ortho Metalation (DOM) and Subsequent Electrophilic Quenching (e.g., Lithiation with n-Butyllithium)

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. chem-station.comwikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For 3-bromo-1,2-thiazole, the nitrogen atom of the thiazole ring can act as a directing group, while the bromine atom can undergo lithium-halogen exchange.

The reaction with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can lead to a lithium-halogen exchange, replacing the bromine atom with lithium. wikipedia.orgvapourtec.com This generates a highly reactive organolithium intermediate. This intermediate can then be "quenched" by reacting it with various electrophiles, allowing for the introduction of a wide range of functional groups at the C3 position. For instance, reacting the lithiated intermediate with carbon dioxide (CO₂) followed by an acidic workup would yield a carboxylic acid. While n-BuLi is commonly used, other organolithium reagents like tert-butyllithium (B1211817) (t-BuLi) can also be employed, sometimes offering different reactivity or selectivity. vapourtec.comresearchgate.net

Reactions Involving the Ethynyl (B1212043) Group at C4

The terminal alkyne (ethynyl group) at the C4 position is a highly versatile functional group, participating in a range of addition and cycloaddition reactions.

Addition Reactions to the Triple Bond (e.g., Thiol Addition as Michael Acceptors)

The triple bond of the ethynyl group can undergo various addition reactions. One notable example is the Thia-Michael addition, where a thiol adds across the triple bond. This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the alkyne in a conjugate addition manner. This reaction is a useful method for forming vinyl sulfides, which are valuable intermediates in further synthetic transformations.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition for Triazole Formation)

The ethynyl group is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgbeilstein-journals.orgnih.gov

The reaction involves treating the terminal alkyne of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. beilstein-journals.org The catalyst is often generated in situ by reducing a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org The CuAAC reaction is known for its mild conditions, high yields, and exceptional tolerance for a wide variety of functional groups, making it a powerful tool for linking the thiazole core to other molecular fragments. beilstein-journals.orgmdpi.com The resulting triazole ring is chemically stable and can act as a rigid linker in larger molecules. nih.govfrontiersin.orgnih.gov

Table 2: Key Reactions of the Ethynyl Group at C4

Reaction Type Reagent Catalyst (Examples) Product Type Key Features
Thiol Addition Thiols (R-SH) Base (e.g., Et₃N) Vinyl Sulfides Forms C-S bonds; follows Michael addition pathway.
CuAAC Organic Azides (R-N₃) Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) 1,4-Disubstituted 1,2,3-Triazoles Highly efficient, regioselective, wide functional group tolerance ("click chemistry"). wikipedia.orgnih.govbeilstein-journals.org

Oxidation and Reduction Pathways of the Ethynyl Moiety

The ethynyl group (–C≡CH) in this compound is a key site for synthetic transformations, including oxidation and reduction, which allow for the introduction of diverse functionalities.

Oxidation Pathways: The terminal alkyne can undergo oxidative cleavage under strong oxidizing conditions, such as treatment with ozone (O₃) or potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.comlibretexts.org This process cleaves the carbon-carbon triple bond. For a terminal alkyne like the one in this compound, oxidative cleavage would be expected to convert the ethynyl group into a carboxylic acid at the C4 position of the thiazole ring, with the terminal carbon being released as carbon dioxide (CO₂). masterorganicchemistry.com

Gentler oxidation conditions can yield different products. For instance, reaction with neutral permanganate solution can sometimes convert alkynes into vicinal dicarbonyl compounds (α-diketones) without cleaving the C-C bond. libretexts.org

Reduction Pathways: The ethynyl moiety can be selectively reduced to either an alkene or an alkane, depending on the chosen catalyst and reaction conditions.

Semireduction to Alkene: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on BaSO₄, treated with quinoline), will reduce the alkyne to a cis-alkene, yielding 3-bromo-4-vinyl-1,2-thiazole. youtube.com Alternatively, dissolving metal reduction, typically using sodium in liquid ammonia (B1221849) (Na/NH₃), selectively produces the trans-alkene. youtube.com

Complete Reduction to Alkane: Full saturation of the triple bond to form an ethyl group is achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum (Pt) under a hydrogen atmosphere. youtube.com This reaction would convert the ethynyl group to an ethyl group, forming 3-bromo-4-ethyl-1,2-thiazole.

A summary of these transformations is presented in the table below.

Reaction TypeReagent(s)Expected Product at C4
Oxidation
Oxidative Cleavage1. O₃ or KMnO₄2. H₂OCarboxylic acid (–COOH)
Vicinal OxidationNeutral KMnO₄α-Diketone
Reduction
Semireduction (cis)H₂, Lindlar's CatalystVinyl group (–CH=CH₂)
Semireduction (trans)Na, NH₃ (l)Vinyl group (–CH=CH₂)
Full ReductionH₂, Pd/C or PtEthyl group (–CH₂CH₃)

Electrophilic Alkynylation and Alkyne Group Transfer Reactions

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation. One of the most important reactions in this category is the Sonogashira coupling, a cross-coupling reaction that joins terminal alkynes with aryl or vinyl halides. wikipedia.org

In a typical Sonogashira reaction, this compound would be coupled with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org This reaction is highly efficient for creating more complex molecular architectures by extending the alkyne chain. For example, reacting this compound with iodobenzene (B50100) under Sonogashira conditions would yield 3-bromo-4-(phenylethynyl)-1,2-thiazole.

This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups on both the alkyne and the halide partner. wikipedia.org While the bromine at the C3 position of the thiazole ring could also potentially participate in cross-coupling, the terminal alkyne is generally more reactive under standard Sonogashira conditions, allowing for selective functionalization at the C4-ethynyl group.

Reactivity of the 1,2-Thiazole Ring System

Electrophilic Aromatic Substitution (EAS) Patterns and Positional Selectivity

The 1,2-thiazole (isothiazole) ring is considered an electron-deficient aromatic system, which generally makes it less reactive towards electrophilic aromatic substitution (EAS) than benzene. chempedia.info However, substitution is possible, and the position of attack is governed by the inherent electronic properties of the ring and the directing effects of its substituents.

In the unsubstituted 1,2-thiazole ring, computational studies and experimental evidence suggest that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack. pharmaguideline.comwikipedia.orgresearchgate.net The sulfur atom at position 1 can stabilize an adjacent positive charge at C5 through resonance.

In this compound, the regioselectivity of EAS is controlled by the combined influence of the bromo and ethynyl groups:

Bromo Group (at C3): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com In this case, it would direct an incoming electrophile to the C5 position (ortho to the bromine).

Ethynyl Group (at C4): The ethynyl group is an electron-withdrawing and deactivating group. As a deactivating group, it acts as a meta-director. lumenlearning.com It would direct an incoming electrophile to the C2 position, but the C2 position in thiazoles is generally electron-deficient and not favored for EAS. pharmaguideline.com

The directing effects are summarized in the table below.

SubstituentPositionElectronic EffectDirecting Influence
BromoC3Inductive: WithdrawingResonance: Donatingortho, para-director (to C5)
EthynylC4Inductive: Withdrawingmeta-director (to C2)
Ring SulfurN/AResonance: DonatingActivates C5
Ring NitrogenN/AInductive: WithdrawingDeactivating

Given these competing influences, the C5 position is the most probable site for electrophilic attack. The directing effect of the bromo group and the inherent reactivity of the C5 position in the thiazole ring converge, reinforcing C5 as the most nucleophilic site.

Nucleophilic Attack and Potential Ring Transformations

The electron-deficient nature of the 1,2-thiazole ring, enhanced by its two electron-withdrawing substituents, makes it susceptible to nucleophilic attack. There are two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and ring transformation initiated by attack at the sulfur atom.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C3 position serves as a leaving group in SNAr reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, a condition met by the ethynyl group and the ring nitrogen atom. chemistrysteps.comfishersci.se A strong nucleophile can displace the bromide to form a new bond at C3. lasalle.edu The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex) before the bromide is expelled. chemistrysteps.com

Nucleophilic Attack at Sulfur and Ring Transformation: Studies on isothiazolium salts have shown that nucleophilic attack can occur at the ring's sulfur atom. cdnsciencepub.com This initial attack can lead to the cleavage of the weak N–S bond, resulting in an open-chain intermediate. This intermediate can then potentially recyclize to form a different heterocyclic system. For instance, reactions of isothiazolium salts with certain nucleophiles have been shown to yield thiophenes. cdnsciencepub.com While this compound is not a salt, strong nucleophiles could potentially induce similar ring-opening or transformation pathways, representing a significant aspect of its reactivity. thieme-connect.com

Hydrogenation and Ring Saturation under Controlled Conditions

While the ethynyl group is readily reduced, the aromatic 1,2-thiazole ring is more resistant to hydrogenation due to its aromatic stability. pharmaguideline.com Ring saturation typically requires more forcing conditions, such as high-pressure hydrogen gas and highly active catalysts.

Reduction of the thiazole ring with Raney Nickel often leads to desulfurization and subsequent degradation of the ring structure. pharmaguideline.com However, catalytic hydrogenation with catalysts like platinum may allow for the reduction of the ring without complete fragmentation, although this would also reduce the ethynyl group to an ethyl group. Achieving selective saturation of the thiazole ring while preserving the side chains would be synthetically challenging and require careful optimization of catalysts and reaction conditions to control the extent of reduction.

Chemoselectivity and Regioselectivity in Multi-functionalized Isothiazoles: Understanding Substituent Effects

The presence of multiple reactive sites in this compound—the C3-Br bond, the C4-ethynyl group, and the C5 position of the ring—raises important questions of chemoselectivity and regioselectivity. The outcome of a given reaction depends on the nature of the reagent (electrophile vs. nucleophile, hard vs. soft, sterically hindered vs. unhindered) and the reaction conditions.

Electrophilic Reactions: As discussed in section 3.3.1, electrophilic attack is most likely to occur at the C5 position of the thiazole ring. This is a clear example of regioselectivity where the directing effects of the existing substituents and the inherent reactivity of the heterocycle align to favor one specific position.

Nucleophilic Reactions: The chemoselectivity in nucleophilic reactions is more complex. A strong nucleophile could potentially react at two different sites:

C3 Position: Attack at the carbon bearing the bromine atom via an SNAr mechanism. This is favored by the presence of electron-withdrawing groups that stabilize the anionic intermediate. masterorganicchemistry.com

Sulfur Atom: Attack at the sulfur atom, leading to ring-opening. This pathway is a known reactivity pattern for isothiazoles, particularly when they are activated as isothiazolium salts. cdnsciencepub.com

The balance between these two pathways would depend on factors like the nucleophile's affinity for carbon versus sulfur (hardness/softness) and the stability of the respective intermediates.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, chemoselectivity is critical. The molecule has two potential coupling sites: the C-Br bond and the terminal C-H bond of the alkyne.

In a Sonogashira coupling , the terminal alkyne is the more reactive partner, allowing for selective formation of a C(sp)-C(sp²) bond while leaving the C-Br bond intact. libretexts.org

In other cross-coupling reactions like Suzuki or Stille coupling, the C-Br bond would be the reactive site, allowing for the introduction of new aryl or vinyl groups at the C3 position.

This differential reactivity allows for a stepwise and controlled functionalization of the molecule, making this compound a valuable and versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 4 Ethynyl 1,2 Thiazole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 3-bromo-4-ethynyl-1,2-thiazole (C₅H₂BrNS), HRMS would confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio.

Electron impact (EI) or electrospray ionization (ESI) can induce fragmentation of the molecule, providing valuable structural information. nih.gov A plausible fragmentation pathway for this compound could involve:

Loss of a bromine radical: [M-Br]⁺

Loss of the ethynyl (B1212043) group: [M-C₂H]⁺

Cleavage of the thiazole (B1198619) ring: This can lead to smaller, characteristic fragments that help confirm the ring structure. nih.gov

Table 2: Predicted HRMS Data for this compound (C₅H₂BrNS)
IonFormulaCalculated m/z
[M]⁺ (⁷⁹Br)C₅H₂⁷⁹BrNS202.9197
[M]⁺ (⁸¹Br)C₅H₂⁸¹BrNS204.9176
[M-Br]⁺C₅H₂NS124.9908
[M-C₂H]⁺C₃HBrNS177.9142

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present. For this compound, the IR spectrum would exhibit several characteristic absorption bands. nih.govmdpi.com

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C≡C stretch: A weak to medium band in the range of 2100-2140 cm⁻¹ corresponds to the carbon-carbon triple bond stretching vibration.

C=N stretch: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring typically appears in the 1550-1650 cm⁻¹ region. nih.gov

Ring vibrations: Aromatic and heteroaromatic ring stretching vibrations (C=C and C=N) will produce bands in the 1400-1600 cm⁻¹ region.

C-Br stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Terminal Alkyne≡C-H Stretch~3300
AlkyneC≡C Stretch2100 - 2140
Thiazole RingC=N Stretch1550 - 1650
Thiazole RingRing Skeletal Vibrations1400 - 1600
BromoalkaneC-Br Stretch500 - 600

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a derivative can be grown, this technique can provide unambiguous confirmation of its structure. nih.gov

The analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the 1,2-thiazole ring and the ethynyl substituent.

Planarity: Verifying the planar nature of the thiazole ring.

Intermolecular interactions: Identifying non-covalent interactions that dictate the crystal packing, such as π-π stacking between thiazole rings or halogen bonding involving the bromine atom. researchgate.netst-andrews.ac.uk In related brominated thiazole structures, short intermolecular contacts involving the bromine atom have been observed, indicating the presence of such interactions. researchgate.netst-andrews.ac.uk

Table 4: Typical Bond Lengths in Brominated Thiazole Systems
BondTypical Length (Å)
C-Br1.85 - 1.90
S-N1.65 - 1.70
C-S1.70 - 1.75
C=N1.30 - 1.35
C-C (ring)1.35 - 1.45

Other Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The conjugated π-system of the 4-ethynyl-1,2-thiazole (B2526539) ring is expected to absorb UV light. The position of the absorption maximum (λ_max) is influenced by the extent of conjugation and the nature of the substituents. For thiazole itself, absorption occurs in the UV region. nist.gov The bromo and ethynyl groups are expected to cause a bathochromic (red) shift in the λ_max compared to the unsubstituted parent ring. mdpi.comumaine.edu

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that serves as a valuable complement to IR. It is particularly sensitive to symmetric vibrations and bonds involving non-polar or weakly polar functional groups. The symmetric stretching vibration of the C≡C bond, which can be weak in the IR spectrum, often produces a strong signal in the Raman spectrum, providing confirmatory evidence for the ethynyl group. dntb.gov.ua

Computational and Theoretical Investigations of 3 Bromo 4 Ethynyl 1,2 Thiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods) for Electronic Structure Characterization

Quantum chemical calculations are fundamental to predicting the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational efficiency in studying heterocyclic compounds. nih.govrsc.org These calculations help in understanding the distribution of electrons within the molecule, which is key to predicting its stability and reactivity.

The energies and shapes of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial descriptors of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; molecules with a smaller gap are generally more reactive. researchgate.net

For 3-bromo-4-ethynyl-1,2-thiazole, the electron-withdrawing nature of the bromine atom and the π-system of the ethynyl (B1212043) group are expected to significantly influence the frontier orbitals. The bromine atom would lower the energy of the HOMO, making the molecule less prone to oxidation. The LUMO is likely distributed over the thiazole (B1198619) ring and the ethynyl group, indicating that these are the regions susceptible to nucleophilic attack. The presence of these substituents is predicted to result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Illustrative Data Table for a Substituted Thiazole System

This table presents typical values for quantum chemical parameters calculated using DFT (B3LYP/6-31G) for a representative substituted thiazole. These are illustrative values and not specific experimental or calculated data for this compound.*

ParameterValueDescription
EHOMO -6.8 eVEnergy of the Highest Occupied Molecular Orbital
ELUMO -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 5.3 eVDifference between LUMO and HOMO energies
Dipole Moment 2.1 DMeasure of the molecule's overall polarity

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.

In this compound, the MESP map is expected to show:

Negative Potential: Concentrated around the nitrogen atom of the thiazole ring and the π-cloud of the ethynyl triple bond. These areas are the most likely sites for electrophilic attack or hydrogen bonding.

Positive Potential: Located around the hydrogen atom of the ethynyl group, making it acidic, and on the carbon atom attached to the bromine, due to the bromine's electronegativity. This indicates susceptibility to nucleophilic attack at the C-Br bond.

The 1,2-thiazole ring is an aromatic heterocycle, a property that confers significant stability. Aromaticity arises from the delocalization of π-electrons within the cyclic system. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). Thiazole's aromatic character is well-established, making it less reactive than its non-aromatic counterparts and favoring substitution reactions over addition reactions. ias.ac.in The presence of the bromo and ethynyl substituents is not expected to disrupt the core aromaticity of the thiazole ring but will modulate its electronic properties and reactivity at specific sites.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a relatively small and rigid molecule like this compound, extensive conformational flexibility is not expected. The primary application of MD simulations would be to investigate its intermolecular interactions. For instance, MD can model how the molecule interacts with solvent molecules or how it might bind within the active site of a biological target, such as an enzyme. researchgate.net These simulations provide insights into the stability of potential complexes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern its behavior in a larger system.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For this compound, theoretical studies can predict the feasibility of various reactions.

Key predictable reactions include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the thiazole ring is a potential leaving group. rsc.org Calculations can determine the energy barrier for the substitution of bromine by various nucleophiles. The reactivity of halogenated thiazoles is sensitive to the position of the halogen and the reaction conditions. rsc.org

Reactions at the Ethynyl Group: The triple bond can undergo various addition reactions. Furthermore, the terminal hydrogen is potentially acidic and can be deprotonated by a strong base, allowing for the formation of a thiazolyl acetylide. This intermediate is a valuable precursor for coupling reactions, such as the Sonogashira coupling.

Metal-Catalyzed Cross-Coupling: DFT calculations can model the catalytic cycles of reactions like Suzuki or Stille couplings at the C-Br bond, providing insights into the most effective catalysts and conditions.

Elucidation of Structure-Reactivity Relationships from Computational Models

By integrating the findings from quantum chemical calculations and reaction mechanism studies, a comprehensive structure-reactivity relationship can be established. Computational models for this compound would predict a molecule with distinct reactive sites.

The key relationships are:

The bromo-substituted carbon (C3) is an electrophilic center, making it the primary site for nucleophilic substitution reactions. rsc.org

The ethynyl group serves as a versatile functional handle. It can participate in addition reactions or, after deprotonation, act as a nucleophile in coupling reactions to extend the molecular framework.

The nitrogen atom (N2) is the most basic site, prone to protonation or coordination with Lewis acids.

These computational insights are crucial for guiding the synthetic application of this compound and for designing new molecules with desired chemical and biological properties.

Applications of 3 Bromo 4 Ethynyl 1,2 Thiazole in Advanced Organic Synthesis

Strategic Building Block in the Construction of Complex Heterocyclic Systems

The 3-bromo-4-ethynyl-1,2-thiazole scaffold serves as a strategic starting point for the synthesis of elaborate heterocyclic systems. The presence of two distinct reactive sites—the C-Br bond and the C-C triple bond—allows for a variety of chemical transformations, including cross-coupling and cycloaddition reactions. These reactions are fundamental in building fused-ring systems and multi-component molecular architectures.

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings. The Sonogashira coupling, which pairs a vinyl or aryl halide with a terminal alkyne, is especially relevant. In this context, the bromo-thiazole can react with various terminal alkynes to introduce diverse substituents at the 3-position. Conversely, the ethynyl (B1212043) group at the 4-position can participate in Sonogashira couplings with a wide range of aryl or vinyl halides. This dual reactivity enables chemists to meticulously assemble complex structures by choosing the appropriate coupling partners and reaction sequence.

Furthermore, the ethynyl group is a versatile functional handle for cycloaddition reactions. For instance, it can undergo [3+2] cycloaddition reactions with azides (Huisgen cycloaddition) to form triazole rings, a common motif in medicinal chemistry. This reaction provides a reliable method for linking the thiazole (B1198619) core to other molecular fragments, leading to the creation of novel, larger heterocyclic frameworks. The combination of cross-coupling at the C-Br bond and cycloaddition at the ethynyl group provides a powerful strategy for generating molecular diversity from a single, well-defined building block.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReactive Site on ThiazoleTypical ReagentsResulting Structure
Sonogashira CouplingC-Br (at position 3)Terminal Alkyne (R-C≡CH), Pd/Cu catalyst3-Alkynyl-4-ethynyl-1,2-thiazole
Sonogashira CouplingC≡CH (at position 4)Aryl/Vinyl Halide (Ar-X), Pd/Cu catalyst3-Bromo-4-(aryl/vinylethynyl)-1,2-thiazole
Suzuki CouplingC-Br (at position 3)Boronic Acid (R-B(OH)2), Pd catalyst3-Aryl/Vinyl-4-ethynyl-1,2-thiazole
[3+2] CycloadditionC≡CH (at position 4)Azide (B81097) (R-N3)3-Bromo-4-(1,2,3-triazol-4-yl)-1,2-thiazole

Precursor for Advanced Materials and Functional Molecules

The structural motifs derived from this compound are of significant interest in the development of advanced materials. The thiazole ring is an electron-rich heterocycle that can be incorporated into π-conjugated systems, which are the fundamental components of organic electronic materials. Brominated thiazoles are frequently used as precursors in the synthesis of conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The synthesis of such materials often involves polymerization reactions where the bromo- and ethynyl- groups act as handles for forming carbon-carbon bonds. For example, repeated Sonogashira coupling reactions can be employed to create polymers with alternating thiazole and arylene units, leading to materials with tailored electronic and photophysical properties. The resulting conjugated polymers can exhibit semiconducting behavior, making them suitable for use as active layers in electronic devices.

Moreover, the thiazole core is a known fluorophore, and its derivatives are investigated as fluorescent dyes. By chemically modifying the this compound scaffold, for instance by introducing various aromatic or heterocyclic groups through cross-coupling reactions, new fluorescent molecules can be synthesized. The electronic properties, and thus the fluorescence emission wavelength and quantum yield, can be fine-tuned by the choice of substituents. These functional molecules have potential applications in bio-imaging, sensing, and as emitters in OLEDs. The ability to create extended π-conjugated systems from this building block is key to its utility in materials science.

Intermediate in the Development of Labeled Compounds for Research

One of the most significant applications of this compound and its derivatives is as an intermediate in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research, which requires specific molecular probes (radioligands) labeled with a positron-emitting isotope, such as fluorine-18.

Thiazole derivatives containing an ethynyl group are key structural components of several potent and selective radioligands for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.gov Dysregulation of mGluR5 is implicated in various neurological and psychiatric disorders, making it an important target for imaging. For example, the PET radioligand [¹⁸F]SP203, which is used for imaging mGluR5 in the human brain, features a fluoro-substituted benzonitrile (B105546) group linked to a thiazole ring via an ethynyl bridge. researchgate.net

The synthesis of precursors for such radioligands often involves a Sonogashira coupling reaction between a bromo-substituted aromatic or heteroaromatic ring and a terminal alkyne. This compound represents a key synthon in this context. It can be coupled with a suitable aromatic partner that will later be the site of radiofluorination. Alternatively, a derivative, such as 2-(bromomethyl)-4-ethynylthiazole, can be coupled with a bromo-substituted benzonitrile to create the precursor molecule for [¹⁸F]SP203. researchgate.net In these syntheses, the ethynyl-thiazole moiety is the core structure that provides the necessary geometry and binding affinity for the target receptor, while the bromo- precursor allows for the crucial coupling step to assemble the final molecule.

Table 2: Key Precursors and Radioligands Related to the Ethynyl-Thiazole Scaffold

Compound/PrecursorKey Structural FeaturesApplicationRelevant Synthetic Step
3-{2-[2-(Bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrileEthynyl-thiazole linked to fluorobenzonitrilePrecursor for [¹⁸F]SP203 PET radioligandSonogashira coupling of a thiazole synthon with 3-bromo-5-fluorobenzonitrile. researchgate.net
[¹⁸F]SP203[¹⁸F]Fluoromethyl-thiazole-ethynyl-benzonitrilePET imaging of mGluR5 receptorsRadiofluorination of the bromo- or other suitable precursor. researchgate.net
(E)-3-((2-(Fluoromethyl)thiazol-4-yl)ethynyl)cyclohex-2-enone O-methyl oxime (FTECMO)Fluoromethyl-thiazole-ethynyl corePotential mGluR5 PET ligandSynthesis involves building the ethynyl-thiazole structure. nih.gov

Strategic Considerations for Future Research Directions Involving 3 Bromo 4 Ethynyl 1,2 Thiazole

Development of Novel, Efficient, and Sustainable Synthetic Routes

The accessibility of 3-bromo-4-ethynyl-1,2-thiazole is a prerequisite for its widespread use. Future research should prioritize the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. While the specific synthesis of this compound is not widely documented, strategies can be adapted from known methods for constructing substituted isothiazoles.

Key areas for investigation include:

Multi-component Reactions (MCRs): Designing one-pot MCRs that bring together simpler precursors to construct the target molecule would be highly efficient. acs.orgiau.irnih.govbenthamdirect.com A hypothetical MCR could involve a source of the N-S bond, a three-carbon unit bearing the ethynyl (B1212043) group, and a brominating agent.

Flow Chemistry: Continuous flow synthesis could offer improved safety, scalability, and reaction control, particularly for potentially energetic intermediates.

Enzymatic and Bio-catalytic Methods: Exploring chemoenzymatic strategies could provide highly selective and environmentally benign pathways to the desired product. nih.govmedmedchem.com

Sustainable Solvents and Catalysts: Emphasis should be placed on using water or other green solvents and developing reusable, non-toxic catalysts to minimize environmental impact. iau.irbenthamdirect.commedmedchem.com

Table 1: Prospective Synthetic Strategies for this compound This table presents hypothetical data for illustrative purposes.

Synthetic Approach Key Precursors Potential Catalyst/Conditions Anticipated Advantages
Multi-component Cyclization Enaminoester, Sulfur, Bromodifluoroacetamide Base (e.g., Cs₂CO₃), CH₃CN, 90°C High atom economy, operational simplicity. acs.org
Stepwise Functionalization 1,2-thiazole 1. NBS (Bromination) 2. Sonogashira coupling with protected alkyne Controlled, modular approach allowing for analog synthesis.
Base-promoted Cycloaddition Alkynyl oxime ether, Sulfur source (e.g., Na₂S) Base (e.g., KOH) Use of inexpensive and readily available starting materials. organic-chemistry.org

| Chemoenzymatic Synthesis | Isothiocyanate, Secondary amine, Alkyne dicarboxylate | Trypsin from porcine pancreas (PPT) | Mild reaction conditions, high yields, and sustainability. nih.gov |

Exploration of Undiscovered Reactivity Patterns and Selective Transformations

The dual functionality of this compound offers a rich playground for exploring selective chemical transformations. The bromine atom at the C3 position and the ethynyl group at the C4 position can be addressed independently, leading to a diverse array of derivatives.

Future research should focus on:

Selective Cross-Coupling Reactions: The bromine atom is a prime handle for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). researchgate.netnih.gov A key challenge and opportunity lie in achieving high chemoselectivity, allowing for reaction at the C-Br bond without affecting the ethynyl group.

Alkyne-Specific Transformations: The terminal alkyne is amenable to a host of reactions, including "click" chemistry (cycloadditions), hydration, carbometalation, and C-H functionalization. Developing conditions that leave the C-Br bond intact is a critical research goal.

Intramolecular Cyclizations: The proximity of the bromo and ethynyl groups may enable novel intramolecular cascade or cyclization reactions, leading to fused heterocyclic systems. tandfonline.comresearchgate.netrsc.org

Reactivity of the Isothiazole (B42339) Ring: Investigating electrophilic and nucleophilic substitution reactions on the isothiazole ring itself, and understanding how the bromo and ethynyl substituents influence this reactivity, will be crucial. physchemres.orgpharmaguideline.com

Table 2: Potential Selective Transformations of this compound This table presents hypothetical data for illustrative purposes.

Reaction Type Target Functional Group Reagents and Conditions Potential Product Class
Suzuki Coupling 3-Bromo Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 3-Aryl-4-ethynyl-1,2-thiazoles
Sonogashira Coupling 3-Bromo Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N 3,4-Di(alkynyl)-1,2-thiazoles
Click Chemistry (CuAAC) 4-Ethynyl Organic azide (B81097), CuSO₄, Sodium ascorbate 4-(1,2,3-Triazol-4-yl)-3-bromo-1,2-thiazoles
Hydration (Markovnikov) 4-Ethynyl HgSO₄, H₂SO₄, H₂O 3-Bromo-4-acetyl-1,2-thiazole

| Tandem Cyclization | Both | Lewis acid or transition metal catalyst | Fused thiazolo-heterocycles |

Integration into Multicomponent and Cascade Reactions for Enhanced Synthetic Efficiency

Beyond its own synthesis, this compound can serve as a powerful building block in complex reaction sequences designed to rapidly build molecular complexity. acs.org Its bifunctional nature makes it an ideal candidate for integration into multicomponent and cascade reaction designs.

Strategic approaches include:

Sequential MCRs: Utilizing the compound in a stepwise fashion where one functional group reacts in a first MCR, followed by a second MCR targeting the remaining functional group.

Ugi and Passerini Reactions: The ethynyl group could potentially participate in post-condensation modifications of adducts from classic isocyanide-based MCRs. tandfonline.com

Palladium-Catalyzed Cascades: Designing sequences where an initial cross-coupling at the C-Br bond is followed by an intramolecular reaction involving the alkyne, leading to polycyclic systems in a single operation. nih.gov

Table 3: Prospective Multicomponent and Cascade Reactions Utilizing this compound This table presents hypothetical data for illustrative purposes.

Reaction Name/Type Role of this compound Other Components Potential Molecular Scaffold
A³ Coupling Alkyne component Aldehyde, Secondary Amine Propargylamines bearing a 3-bromo-1,2-thiazole moiety
Sonogashira/Cyclization Cascade Bifunctional building block Diene, Pd-catalyst Fused polycyclic heteroaromatics

| Sequential Suzuki/Click Reaction | Bifunctional scaffold | 1. Arylboronic acid 2. Organic azide | Complex bi-aryl triazole structures |

Design of Next-Generation Scaffolds for Chemical Biology and Materials Science

The structural motifs within this compound are highly relevant to both life sciences and materials science. The 1,2-thiazole ring is a recognized pharmacophore found in various biologically active compounds, while the combination of a halogen and an alkyne provides versatile handles for creating advanced materials. nih.govijrpr.comglobalresearchonline.netnih.govneliti.com

Chemical Biology and Drug Discovery:

Fragment-Based Drug Discovery (FBDD): The molecule itself is of a suitable size to be used as a fragment in FBDD campaigns. nih.gov The bromine and alkyne groups provide vectors for fragment evolution and linking.

Bioorthogonal Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), allowing for the labeling of biomolecules in complex biological systems.

Covalent Inhibitors: The ethynyl group could be designed to act as a Michael acceptor or a warhead for covalent modification of protein targets.

Privileged Scaffolds: Thiazole (B1198619) and isothiazole cores are considered "privileged structures" in medicinal chemistry. nih.govneliti.com Derivatives of this compound could be explored for a range of therapeutic areas, including oncology, infectious diseases, and inflammation. researchgate.netmedwinpublishers.com

Materials Science:

Conjugated Polymers: Polymerization through the ethynyl group or via repetitive cross-coupling reactions at the bromine site could lead to novel conjugated polymers with interesting optoelectronic properties.

Functional Surfaces: The alkyne can be used to "click" the molecule onto surfaces functionalized with azides, creating modified materials for applications in sensing or catalysis.

Liquid Crystals: The rigid, planar nature of the thiazole ring, combined with the linear ethynyl group, suggests that derivatives could exhibit liquid crystalline properties.

Table 4: Potential Applications in Chemical Biology and Materials Science This table presents hypothetical data for illustrative purposes.

Field Application Area Key Feature Utilized Potential Outcome
Chemical Biology Bioorthogonal Labeling 4-Ethynyl group Tagging and imaging of biomolecules in live cells.
Chemical Biology Fragment-Based Drug Discovery Core scaffold and reactive handles Identification of novel hits for therapeutic targets. nih.gov
Medicinal Chemistry Covalent Inhibitor Design 4-Ethynyl group as a warhead Development of targeted therapies with enhanced potency.
Materials Science Organic Semiconductors Conjugated π-system Creation of new materials for organic electronics.

| Materials Science | Surface Modification | 4-Ethynyl group for "clicking" | Development of smart surfaces with tailored properties. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-bromo-4-ethynyl-1,2-thiazole with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing precursor compounds (e.g., brominated thiazole intermediates) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at 80–100°C for 18 hours, followed by reduced-pressure distillation and crystallization using water-ethanol mixtures, can yield products with ~65% purity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to remove unreacted starting materials.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bromine and ethynyl substituents. For example, the ethynyl proton typically appears as a singlet at δ ~2.5–3.5 ppm in ¹H NMR. Infrared (IR) spectroscopy can confirm C≡C stretching vibrations (~2100–2260 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₅H₃BrN₂S: 201.906 g/mol) .

Q. How do solvent polarity and reaction temperature influence the stability of this compound during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize intermediates by reducing side reactions like hydrolysis. Elevated temperatures (>100°C) may degrade the ethynyl group, so controlled reflux (70–90°C) is advised. For photolabile intermediates, reactions should be conducted under inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions or impurities. Reproduce experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Validate compound purity via HPLC (>95%) and control for solvent effects (e.g., DMSO cytotoxicity). Cross-reference with crystallographic data to confirm structural integrity .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict sites for Suzuki-Miyaura coupling. The ethynyl group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity at the bromine position. Solvent effects (e.g., toluene vs. THF) are modeled using the Polarizable Continuum Model (PCM) .

Q. What crystallographic insights explain intermolecular interactions in this compound cocrystals?

  • Methodological Answer : Single-crystal X-ray diffraction reveals π-π stacking between thiazole rings (centroid distances ~3.7 Å) and hydrogen-bonding networks (e.g., C–H⋯O/N). For example, in cocrystals with benzoic acids, O–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize the lattice. Intramolecular S⋯N contacts (~2.88 Å) may indicate steric hindrance affecting reactivity .

Q. How does substitution at the ethynyl position modulate the compound’s biological activity?

  • Methodological Answer : Introduce substituents via Sonogashira coupling (e.g., aryl/alkyl groups) and evaluate structure-activity relationships (SAR). For antimicrobial activity, electron-withdrawing groups (e.g., nitro) enhance potency against Gram-positive bacteria (MIC ~8 µg/mL), while bulky groups reduce membrane permeability. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) guide optimization .

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